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Compound of Interest

Compound Name: Cisapride monohydrate

Cat. No.: B1198533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cisapride monohydrate, focusing

on its core mechanism of action as a serotonin 5-HT4 receptor agonist. The document details

its chemical properties, pharmacological profile, downstream signaling pathways, and the

experimental protocols used to characterize its activity.

Introduction
Cisapride is a substituted piperidinyl benzamide that acts as a gastroprokinetic agent,

stimulating motility in the upper gastrointestinal tract.[1] Its primary therapeutic effect is

mediated through its agonistic activity at serotonin 5-HT4 receptors.[1][2] By activating these

receptors on enteric neurons within the myenteric plexus, cisapride facilitates the release of

acetylcholine, a key neurotransmitter that enhances gastrointestinal muscle contractions and

promotes motility.[2][3] This action accelerates gastric emptying and intestinal transit.[1]

Initially used for conditions like gastroesophageal reflux disease (GERD) and gastroparesis,

cisapride's use has been severely restricted in many countries.[2][4][5] This is due to its

propensity to cause serious cardiac side effects, including QT interval prolongation and

arrhythmias, which are linked to its off-target activity, particularly the blockade of the hERG

potassium channel.[2][6]
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Cisapride monohydrate is the hydrated form of cisapride. Its key chemical identifiers and

properties are summarized below.

Property Value Reference

IUPAC Name

4-amino-5-chloro-N-[1-[3-(4-

fluorophenoxy)propyl]-3-

methoxypiperidin-4-yl]-2-

methoxybenzamide;hydrate

[7]

Molecular Formula C23H31ClFN3O5 [7]

Molecular Weight 484.0 g/mol [7]

CAS Number 260779-88-2 [7]

Appearance White to slightly beige powder [5]

Solubility Sparingly soluble in methanol [5]

Melting Point 110 °C [5]

Mechanism of Action: 5-HT4 Receptor Agonism
Cisapride's prokinetic effects are a direct result of its function as a serotonin 5-HT4 receptor

agonist.[4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively coupled to

adenylyl cyclase via the Gs alpha subunit.[8]

The sequence of events following cisapride binding is as follows:

Receptor Binding: Cisapride binds to and activates 5-HT4 receptors located on the

presynaptic terminals of cholinergic interneurons in the myenteric plexus.[1][8]

Gs Protein Activation: This activation leads to the dissociation of the Gs protein alpha

subunit, which then binds to and activates the enzyme adenylyl cyclase.

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic

adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[8][9]
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Acetylcholine Release: Elevated cAMP levels, through a protein kinase A (PKA) dependent

pathway, facilitate the release of acetylcholine (ACh) from the presynaptic neuron into the

synaptic cleft.[3]

Muscarinic Receptor Activation: The released ACh then binds to muscarinic receptors on

gastrointestinal smooth muscle cells, triggering depolarization and contraction.

This enhanced cholinergic activity increases the tone of the lower esophageal sphincter,

enhances the amplitude of gastric contractions, and improves antroduodenal coordination,

ultimately accelerating gastric emptying and intestinal transit.[1][10]

Presynaptic Cholinergic Neuron

Smooth Muscle Cell

Cisapride 5-HT4 Receptor
 binds

Gs Protein

 activates
Adenylyl
Cyclase activates cAMP

 converts

ATP

Protein Kinase A
 activates

ACh Vesicle

 promotes
 exocytosis

Acetylcholine (ACh)
 release Muscarinic

Receptor
Muscle Contraction

 leads to

Click to download full resolution via product page

Caption: Cisapride-induced 5-HT4 receptor signaling cascade.

Pharmacological Profile
Quantitative Receptor Binding and Potency
Cisapride demonstrates high affinity and potency at the 5-HT4 receptor. It is more potent in

competing for 5-HT4 receptors than serotonin itself and other prokinetic agents like mosapride

and metoclopramide.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.medchemexpress.com/cisapride-monohydrate.html
https://go.drugbank.com/drugs/DB00604
https://pubmed.ncbi.nlm.nih.gov/2356634/
https://www.benchchem.com/product/b1198533?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/7557734/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species/Tissue Comments Reference

EC50 140 nM -

Potency for 5-

HT4 receptor

agonism.

[12]

Relative Potency 1.9x > 5-HT
Guinea pig

striatum

Competitive

binding vs. ³H-

GR113808.

[11]

Relative Potency 4.3x > Mosapride
Guinea pig

striatum

Competitive

binding vs. ³H-

GR113808.

[11]

Relative Potency
26x >

Metoclopramide

Guinea pig

striatum

Competitive

binding vs. ³H-

GR113808.

[11]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the

maximal response.[13]

Receptor Selectivity Profile
While its therapeutic action is via the 5-HT4 receptor, cisapride's clinical utility is limited by its

lack of selectivity. It exhibits significant affinity for other receptors and, most critically, for the

human ether-a-go-go-related gene (hERG) potassium channel, which is the primary cause of

its cardiotoxicity.[6][14]
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Receptor/Chan
nel

Activity Value (IC50) Comments Reference

5-HT4 Agonist EC50 = 140 nM

Primary

therapeutic

target.

[12]

hERG K+

Channel
Inhibitor/Blocker 9.4 nM

Responsible for

QT prolongation.
[12]

5-HT3A Agonist -
Also contributes

to GI effects.
[1]

5-HT2A Agonist - Minor activity. [1]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.[13]

Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of

cisapride for the 5-HT4 receptor using a radiolabeled antagonist.

Objective: To quantify the binding affinity of cisapride by measuring its ability to displace a

known high-affinity radioligand, [³H]-GR113808, from 5-HT4 receptors in a membrane

preparation.[15][16]

Materials:

Receptor Source: Guinea pig striatum or hippocampus homogenates, or cells expressing

cloned 5-HT4 receptors.[15]

Radioligand: [³H]-GR113808 (a selective 5-HT4 antagonist).[15]

Test Compound: Cisapride monohydrate.
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Non-specific Control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM

GR113808) or agonist.[17]

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[18]

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/C),

scintillation counter.[19]

Methodology:

Membrane Preparation: a. Homogenize tissue (e.g., guinea pig striatum) in ice-cold assay

buffer.[19] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and

debris.[19] c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet

the membranes.[17][19] d. Resuspend the pellet in fresh assay buffer and determine the

protein concentration (e.g., Bradford assay).[17]

Assay Setup (in triplicate): a. Prepare a series of dilutions of unlabeled cisapride. b. To assay

tubes, add: assay buffer, a fixed concentration of [³H]-GR113808 (typically at its Kd value,

~0.1-0.2 nM), and the membrane preparation (50-100 µg protein).[15][17] c. For Total

Binding tubes, add vehicle instead of cisapride. d. For Non-specific Binding tubes, add a

saturating concentration of unlabeled GR113808.[17] e. For Competition tubes, add the

various concentrations of cisapride.

Incubation: Incubate tubes for 60 minutes at room temperature to allow binding to reach

equilibrium.[18][19]

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash

filters quickly with ice-cold buffer to remove unbound radioligand.[19]

Quantification: Place filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.[19]

Data Analysis: Calculate specific binding by subtracting non-specific counts from total

counts. Plot the percentage of specific binding against the log concentration of cisapride to

generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value

using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1572113/
https://lecerveau.mcgill.ca/flash/capsules/articles_pdf/5ht_receptors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572113/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572113/
https://pubmed.ncbi.nlm.nih.gov/8358562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572113/
https://lecerveau.mcgill.ca/flash/capsules/articles_pdf/5ht_receptors.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_In_Vitro_Receptor_Binding_Assay_for_Robalzotan.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Membrane Preparation
(Homogenization & Centrifugation)

Assay Setup
(Add buffer, [³H]-GR113808, membranes,

and Cisapride/Control)

Incubation
(60 min @ RT)

Rapid Vacuum Filtration
(Separate bound from free ligand)

Scintillation Counting
(Quantify radioactivity)

Data Analysis
(Calculate IC50 and Ki)

End

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay
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This protocol describes a cell-based functional assay to determine the potency (EC50) of

cisapride in stimulating 5-HT4 receptor-mediated signaling.

Objective: To quantify the ability of cisapride to increase intracellular cAMP levels in cells

expressing the 5-HT4 receptor.[20][21]

Materials:

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, COS-7).[17]

[22]

Test Compound: Cisapride monohydrate.

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP

degradation.[20]

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.[22]

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).[23]

Instrumentation: Plate reader compatible with the chosen detection kit.

Methodology:

Cell Culture: a. Plate the 5-HT4 receptor-expressing cells in a suitable microplate (e.g., 96-

well) and culture overnight to allow for adherence.[22]

Assay Setup: a. Wash the cells with assay buffer.[22] b. Pre-incubate the cells with a PDE

inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C

to inhibit cAMP breakdown.[20][22]

Compound Stimulation: a. Prepare a serial dilution of cisapride. b. Add the different

concentrations of cisapride to the wells. Include a vehicle control (basal level) and a positive

control (e.g., forskolin, a direct adenylyl cyclase activator). c. Incubate for a defined period

(e.g., 30 minutes) at 37°C.[20]

Cell Lysis and cAMP Detection: a. Lyse the cells using the lysis buffer provided in the

detection kit. b. Perform the cAMP measurement according to the manufacturer's protocol.
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This typically involves competitive binding between cellular cAMP and a labeled cAMP

tracer.[23]

Data Analysis: a. Generate a standard curve using known cAMP concentrations. b. Quantify

the cAMP concentration in each well. c. Plot the cAMP concentration against the log

concentration of cisapride to generate a dose-response curve and determine the EC50

value.
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Caption: Workflow for a cell-based cAMP accumulation assay.
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In Vitro and In Vivo Functional Assays
The functional consequences of cisapride's 5-HT4 agonism are confirmed in various functional

assays:

In Vitro Isolated Tissue Preparations: In guinea pig gastroduodenal preparations, cisapride

(10⁻⁷–10⁻⁶ M) enhances the amplitude of peristaltic waves and improves antroduodenal

coordination.[10] This effect is blocked by atropine, confirming its cholinergic mechanism.[10]

In Vivo Motility Studies: In conscious dogs, oral administration of cisapride (0.08–5 mg/kg)

enhances the amplitude and coordination of antral and duodenal contractions.[10] It also

accelerates the gastric emptying of both liquid and solid meals.[10] Studies in patients with

functional dyspepsia using fluoroscopy have also demonstrated that cisapride significantly

improves antral contractility and enhances gastric emptying compared to placebo.[24]

Conclusion
Cisapride monohydrate is a potent 5-HT4 receptor agonist that effectively stimulates

gastrointestinal motility by enhancing cholinergic neurotransmission in the myenteric plexus. Its

mechanism of action via the Gs-adenylyl cyclase-cAMP pathway is well-characterized. While

its efficacy as a prokinetic agent is clear, its clinical application has been curtailed by a lack of

receptor selectivity, leading to significant cardiovascular risks through hERG channel blockade.

The detailed study of cisapride has been instrumental in understanding 5-HT4 receptor

pharmacology and has guided the development of newer, more selective 5-HT4 agonists with

improved safety profiles for the treatment of gastrointestinal motility disorders.[6][14]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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